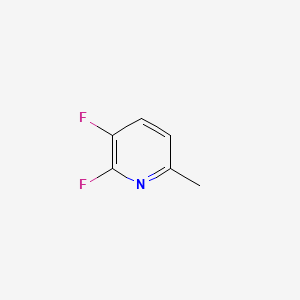

2,3-Difluoro-6-methylpyridine

CAS No.: 1227579-04-5

Cat. No.: VC2864368

Molecular Formula: C6H5F2N

Molecular Weight: 129.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227579-04-5 |

|---|---|

| Molecular Formula | C6H5F2N |

| Molecular Weight | 129.11 g/mol |

| IUPAC Name | 2,3-difluoro-6-methylpyridine |

| Standard InChI | InChI=1S/C6H5F2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 |

| Standard InChI Key | HGBWAUANMSZOIJ-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(C=C1)F)F |

| Canonical SMILES | CC1=NC(=C(C=C1)F)F |

Introduction

Structural Properties

Chemical Structure and Nomenclature

2,3-Difluoro-6-methylpyridine belongs to the family of fluorinated pyridines, featuring a pyridine ring with two fluorine atoms at positions 2 and 3, and a methyl group at position 6. This positioning of functional groups distinguishes it from related compounds such as 2,6-Difluoro-3-methylpyridine, which has a different arrangement of the same substituents.

For comparison, the closely related compound 2,6-Difluoro-3-methylpyridine has the molecular formula C₆H₅F₂N with a molecular weight of 129.11 g/mol . Given the identical molecular formula for 2,3-Difluoro-6-methylpyridine, we can reasonably expect the same molecular weight, though with a different structural arrangement.

Table 1: Comparison of 2,3-Difluoro-6-methylpyridine with Structurally Similar Compounds

| Property | 2,3-Difluoro-6-methylpyridine | 2,6-Difluoro-3-methylpyridine |

|---|---|---|

| Molecular Formula | C₆H₅F₂N | C₆H₅F₂N |

| Molecular Weight | 129.11 g/mol (calculated) | 129.11 g/mol |

| Fluorine Positions | 2,3 | 2,6 |

| Methyl Position | 6 | 3 |

| CAS Number | Not identified in search results | 58584-96-6 |

Table 2: Computed Properties of 2,6-Difluoro-3-methylpyridine (For Reference)

| Property | Value | Method |

|---|---|---|

| XLogP3-AA | 2.1 | Computed by XLogP3 3.0 |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 |

| Rotatable Bond Count | 0 | Computed by Cactvs 3.4.6.11 |

| Exact Mass | 129.03900549 Da | Computed by PubChem 2.1 |

Synthesis and Preparation Methods

Laboratory Preparation Considerations

For the synthesis of fluorinated compounds, several key factors typically require careful consideration:

-

Selection of appropriate fluorinating agents based on the desired regioselectivity

-

Reaction conditions including temperature control, as noted in a related synthesis: "rise to 70 DEG C of reactions two hours"

-

Purification techniques, with crystallization being particularly important for obtaining high-purity products

In the synthesis of related compounds, researchers have employed techniques such as "DCM extraction... until no compound exists in the organic phase" and "drying and spin-drying," followed by recrystallization to achieve high purity .

Chemical Properties and Reactivity

Electronic Effects

The presence of two electron-withdrawing fluorine atoms at positions 2 and 3 of the pyridine ring likely creates distinctive electronic effects. In particular:

-

The electron-withdrawing nature of fluorine would reduce electron density in the pyridine ring

-

The positioning of fluorine atoms adjacent to each other (at positions 2 and 3) would create a localized area of heightened electronegativity

-

The methyl group at position 6 would exert a mild electron-donating effect, potentially creating an electronic gradient across the molecule

These electronic characteristics would likely influence the reactivity profile of 2,3-Difluoro-6-methylpyridine, particularly in nucleophilic substitution reactions and metalation processes.

Spectroscopic Characteristics

Photophysical Properties

Research on related fluorinated pyridine derivatives has revealed interesting photophysical properties. For instance, 2′,6′-difluoro-2,3′-bipyridine-containing platinum complexes demonstrated "weak blue and non-structured emission in CH₂Cl₂ solution at ambient temperature at approximately 455 nm" .

The authors noted that this emission wavelength was "much shorter than that of the parent molecule... (λ max = 468)" , attributing the blue-shifted emission to "the greater triplet energy of dfpypy relative to that of ppy" . This suggests that the specific fluorination pattern in pyridine rings can significantly influence photophysical properties, with potential implications for 2,3-Difluoro-6-methylpyridine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume